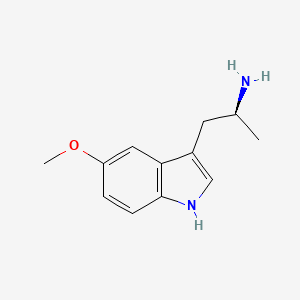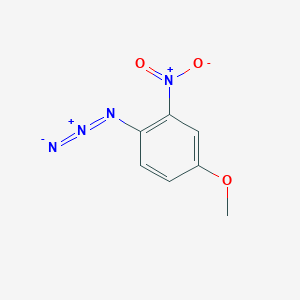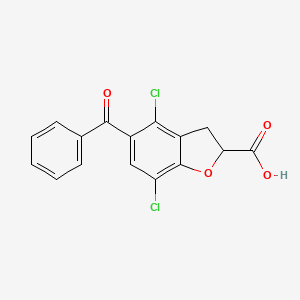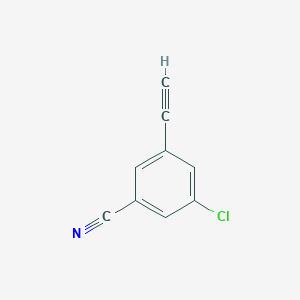
(S)-1-(5-methoxy-1H-indol-3-yl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(5-methoxy-1H-indol-3-yl)propan-2-amine is a compound belonging to the class of indole derivatives Indole derivatives are significant in various fields due to their diverse biological activities and applications
Vorbereitungsmethoden
The synthesis of (S)-1-(5-methoxy-1H-indol-3-yl)propan-2-amine involves several steps. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The reaction conditions typically involve refluxing in methanol with methanesulfonic acid as the catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
(S)-1-(5-methoxy-1H-indol-3-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the ethanamine side chain, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(S)-1-(5-methoxy-1H-indol-3-yl)propan-2-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (S)-1-(5-methoxy-1H-indol-3-yl)propan-2-amine involves its interaction with various molecular targets and pathways. Indole derivatives are known to modulate neurotransmitter systems, including serotonin and dopamine receptors . They may also interact with enzymes and proteins involved in cell signaling pathways, leading to their diverse biological effects .
Vergleich Mit ähnlichen Verbindungen
(S)-1-(5-methoxy-1H-indol-3-yl)propan-2-amine can be compared with other similar compounds, such as:
1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-: This compound has a similar indole structure but with different substituents on the ethanamine side chain.
5-Methoxy-N,N-diisopropyltryptamine: Another indole derivative with different substituents, known for its psychoactive properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other indole derivatives.
Eigenschaften
CAS-Nummer |
86138-19-4 |
|---|---|
Molekularformel |
C12H16N2O |
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
(2S)-1-(5-methoxy-1H-indol-3-yl)propan-2-amine |
InChI |
InChI=1S/C12H16N2O/c1-8(13)5-9-7-14-12-4-3-10(15-2)6-11(9)12/h3-4,6-8,14H,5,13H2,1-2H3/t8-/m0/s1 |
InChI-Schlüssel |
OGNJZVNNKBZFRM-QMMMGPOBSA-N |
Isomerische SMILES |
C[C@@H](CC1=CNC2=C1C=C(C=C2)OC)N |
Kanonische SMILES |
CC(CC1=CNC2=C1C=C(C=C2)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-butyl N-[3-methyl-1-oxo-1-(pyridin-3-ylmethylamino)pentan-2-yl]carbamate](/img/structure/B8562982.png)









